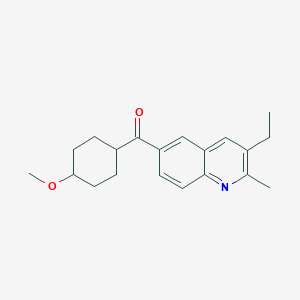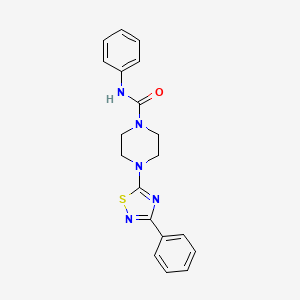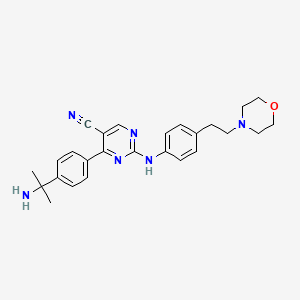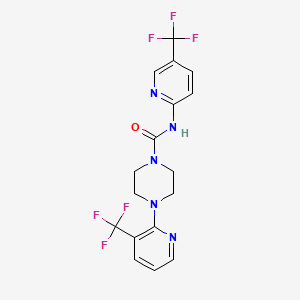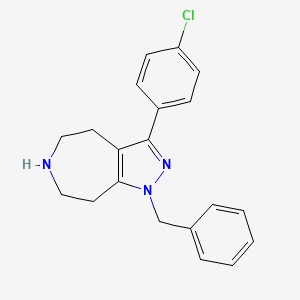
Heparinsodiumsalt
概要
説明
Heparin Sodium Salt is a polymer classified as a mucopolysaccharide or a glycosaminoglycan . It is biosynthesized and stored in mast cells of various mammalian tissues, particularly liver, lung, and mucosa . Commercial heparin is chiefly isolated from beef lung or pork intestinal mucosa . It has been traditionally used as an anticoagulant . It binds to antithrombin III, a naturally occurring plasma protease inhibitor, accelerating significantly the rate at which antithrombin III inhibits coagulation proteases (Factor Xa and thrombin) .
Synthesis Analysis
The first step of low-molecular-mass heparin (enoxaparin) preparation by hydrolytic depolymerization of unfractionated heparin was investigated . The step involved chemical reaction of starting heparin and benzethonium chloride in aqueous saline solutions . The product of the first step was water-insoluble benzethonium heparinate that had to be rinsed to remove impurities .Molecular Structure Analysis
Heparin is a linear polysaccharide in all senses of the word. Like all mammalian glycosaminoglycans (GAGs), it is absolutely linear in sequence, with no branches . In addition, heparin has the unusual property for a polysaccharide of having a linear, rod-like conformation .Chemical Reactions Analysis
Heparin and its derivative, low-molecular-weight heparin (LMWH), have been widely used as clinical anticoagulant drugs for decades during surgery and kidney dialysis . The U.S. Pharmacopia (USP) has revised the monographs for heparin sodium following recent reports of serious reactions and deaths associated with heparin containing an adulterated ingredient .Physical And Chemical Properties Analysis
Heparin has the physical and chemical properties of strong negative charge, which can interfere with many aspects of the coagulation process, and has anticoagulant effects in vivo and in vitro . Heparin usually exists in the form of its sodium salt, known as heparin sodium .科学的研究の応用
Anti-Cancer Properties
Heparin, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH) and heparin derivatives, are commonly used in venous thromboembolism treatment and reportedly have beneficial effects on cancer survival . Heparin can affect the proliferation, adhesion, angiogenesis, migration and invasion of cancer cells via multiple mechanisms .
Venous Thromboembolism Treatment
Heparin is widely used in the treatment of venous thromboembolism. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .
Cell Culture Studies
Heparin is used as the main component of serum-free media to prevent cell aggregation . It can also induce the growth of human embryonic stem cells in a defined serum-free medium, acting as a cofactor for a basic fibroblast growth factor (FGF-2) .
Blood Hypercoagulability Treatment
Patients with advanced cancer including multiple metastases are often required to spend long stretches of time in bed, significantly increasing the risk of venous thromboembolism. Heparin, a polydisperse, is used to treat blood hypercoagulability .
Purification of Soluble Circulating Low-Density Lipoprotein Receptor-Related Protein-1 (sLRP)
Heparin sodium salt from porcine intestinal mucosa has been used in sLRP purification from human plasma .
Culturing of Human Umbilical Vein Endothelial Cells
Heparin sodium salt from porcine intestinal mucosa has been used as a supplement in M199 medium for culturing of human umbilical vein endothelial cells .
作用機序
Target of Action
Heparin sodium salt, also known as “(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid”, primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor .
Mode of Action
Heparin binds reversibly to ATIII and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change in ATIII , which markedly accelerates its ability to inactivate the coagulation enzymes thrombin (factor IIa), factor Xa, and factor IXa .
Biochemical Pathways
The anticoagulant effect of heparin is mediated largely through its interaction with ATIII . This interaction leads to the inactivation of coagulation enzymes, thereby delaying the coagulation of blood . It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .
Pharmacokinetics
The onset of action is immediate when administered by intravenous injection . When given in therapeutic doses, its anticoagulant effect must be monitored and the dosage must be adjusted frequently .
Result of Action
The primary result of heparin’s action is the prevention of blood clotting . It is indicated for prophylaxis and treatment of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . In cardiology, it is used to prevent embolisms in patients with atrial fibrillation .
Action Environment
Heparin remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Heparin Sodium Injection, USP, is a solution containing heparin sodium, a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . This product is used clinically as an anti-coagulant. In the workplace, this material should be considered potentially irritating to the eyes and respiratory tract .
将来の方向性
Heparin, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH) and heparin derivatives, are commonly used in venous thromboembolism treatment and reportedly have beneficial effects on cancer survival . Heparin can affect the proliferation, adhesion, angiogenesis, migration and invasion of cancer cells via multiple mechanisms . This makes it a promising anti-cancer agent .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO20S3/c14-4-3(13-34(20,21)22)11(19)30-2(1-29-35(23,24)25)7(4)31-12-9(33-36(26,27)28)6(16)5(15)8(32-12)10(17)18/h2-9,11-16,19H,1H2,(H,17,18)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t2-,3-,4-,5+,6+,7-,8-,9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJKXVLJWUPWQG-PNRHKHKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908043 | |
| Record name | alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heparin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.08e+01 g/L | |
| Record name | Heparin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Heparinsodiumsalt | |
CAS RN |
76149-63-8, 9005-49-6 | |
| Record name | alpha-D-Glucopyranose, 2-deoxy-2-(sulfoamino)-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-, 6-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heparin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)
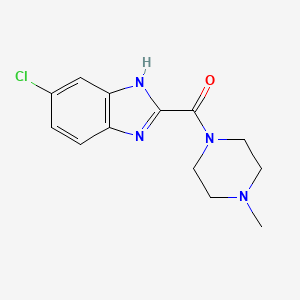
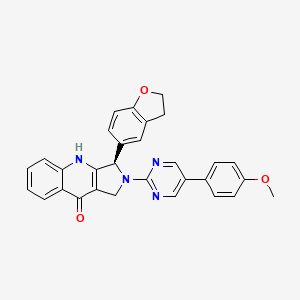

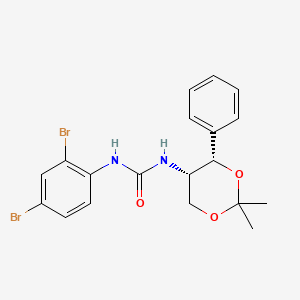
![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)
